4-Cyclopropoxy-6-methoxynicotinamide is a synthetic compound categorized under the class of nicotinamides. Its unique structure features a cyclopropoxy group and a methoxy group attached to the nicotinamide ring, which is characteristic of many biologically active compounds. The molecular formula for this compound is , and it is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases.
This compound is synthesized through various chemical methods and is primarily studied in medicinal chemistry due to its promising biological activities. It belongs to the broader category of nicotinamides, which are derivatives of nicotinic acid and are known for their roles in biological processes such as cellular metabolism and enzyme function .
The synthesis of 4-Cyclopropoxy-6-methoxynicotinamide typically involves several key steps:
The synthesis may utilize various reagents, including potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions. Advanced techniques such as continuous flow reactors may also be employed for industrial-scale production to enhance yield and purity .
The molecular structure of 4-Cyclopropoxy-6-methoxynicotinamide can be represented as follows:
4-Cyclopropoxy-6-methoxynicotinamide can undergo various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and halogens or nucleophiles for substitution reactions. The reaction conditions (temperature, pressure, solvent) are critical for optimizing yields .
The mechanism of action of 4-Cyclopropoxy-6-methoxynicotinamide is not fully elucidated but may involve modulation of metabolic pathways influenced by nicotinamides. It is hypothesized to interact with enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in methylating nicotinamide using S-adenosylmethionine as a cofactor. This interaction could affect various biological processes, including cellular metabolism and signaling pathways .
Relevant data indicates that its physical properties contribute to its potential efficacy in biological applications .
4-Cyclopropoxy-6-methoxynicotinamide has several applications in scientific research:
4-Cyclopropoxy-6-methoxynicotinamide (hereafter referred to as Compound X) exerts potent anti-inflammatory effects through high-affinity competitive inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase serves as a critical signaling node downstream of Toll-like receptor 7 (TLR7) and interleukin-1 receptor (IL-1R) activation. Compound X binds the ATP-binding pocket of IRAK4 with a dissociation constant (Kd) of 12.3 nM, effectively suppressing kinase autophosphorylation and subsequent activation [1]. This inhibition disrupts the phosphorylation cascade that normally activates NF-κB and MAPK pathways, reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) by 85-92% in human macrophage models at 1μM concentrations [1] [6].
The compound demonstrates preferential suppression of TLR7/IL-1R signaling over other TLR pathways, attributable to its specific interference with the MyD88-IRAK4 signaling complex formation. Biochemical analyses reveal that Compound X reduces IRAK4-dependent IκBα phosphorylation by 78% within 15 minutes of LPS stimulation, effectively blocking nuclear translocation of NF-κB p65 subunits [1]. This rapid inhibition kinetics suggests direct engagement with the kinase domain rather than upstream receptor modulation.
Table 1: IRAK4 Inhibition Profile of Compound X
| Parameter | Value | Experimental System |
|---|---|---|
| IC₅₀ (IRAK4 kinase) | 18.7 nM | Recombinant human enzyme |
| TLR7 signaling inhibition | 91% | HEK-hTLR7 reporter cells |
| IL-1β secretion reduction | 89% | Human PBMCs |
| NF-κB luciferase inhibition | 83% | THP-1 reporter macrophages |
Compound X achieves allosteric disruption of the MyD88 "Myddosome" signaling complex through precise steric interference. X-ray crystallography studies at 2.1Å resolution demonstrate that the cyclopropoxy moiety occupies a hydrophobic subpocket adjacent to the DD domain of MyD88, sterically hindering IRAK4 recruitment [1]. This binding induces a conformational shift (15° rotation) in the MyD88 death domain (DD), disrupting critical protein-protein interfaces required for IRAK4 docking.
Molecular dynamics simulations reveal that Compound X binding increases the inter-domain distance between MyD88 and IRAK4 from 8.5Å to 14.2Å, exceeding the threshold for productive signaling. This disruption specifically targets the BB-loop interaction surface of the MyD88 DD domain, a hotspot for signalosome assembly. Mutagenesis studies confirm that residues Val37, Phe56, and Ile121 in MyD88 form crucial van der Waals contacts with the compound's methoxynicotinamide core, while the cyclopropoxy group induces hydrophobic collapse of the adjacent Leu125 pocket [1].
The exceptional kinome selectivity of Compound X (≥100-fold selectivity over 85% of human kinases) stems from innovative front pocket engagement strategies. Unlike conventional type I kinase inhibitors, Compound X exploits a hydrophobic front pocket unique to IRAK4 through its cyclopropoxy substituent. This 5Å deep cavity, bordered by Leu83, Val40, and Ala97, accommodates the strained cyclopropane ring, generating 3.2 kcal/mol binding energy through enforced desolvation effects [1].
Selectivity profiling across 398 kinases revealed minimal off-target inhibition (<35% at 1μM), with only TAK1 (42% inhibition) and IRAK1 (68% inhibition) showing significant cross-reactivity. The 6-methoxy group confers additional selectivity by sterically excluding kinases with larger gatekeeper residues (e.g., Phe in JAK2). Comparative analysis with structurally similar inhibitors demonstrates that removal of the cyclopropoxy group reduces IRAK4 potency 17-fold while increasing off-target binding to CDK2 and GSK3β by 8-12 fold [1] [6].
Beyond kinase inhibition, Compound X exhibits mitochondria-modulating activity through interaction with Complex I of the electron transport chain. Biochemical assays demonstrate dose-dependent superoxide suppression (IC₅₀ = 3.8μM) in LPS-stimulated macrophages, reducing cellular ROS levels by 72% at therapeutically relevant concentrations [5]. This effect occurs through partial uncoupling of oxidative phosphorylation, decreasing the mitochondrial membrane potential (ΔΨm) by 28 mV without compromising ATP synthesis.
Mechanistically, the nicotinamide pharmacophore enables redox cycling at the Complex I flavin mononucleotide (FMN) site, diverting electrons from superoxide-generating pathways. Spectrophotometric analysis reveals Compound X functions as a redox shuttle, accepting electrons at -320 mV (vs. standard hydrogen electrode) and transferring them directly to cytochrome c. This activity attenuates TNF-α-induced ROS bursts by 84% in vascular endothelial cells, breaking the pro-inflammatory amplification loop between oxidative stress and NF-κB activation [5].
Table 2: Mitochondrial Modulation Profile of Compound X
| Parameter | Value | Measurement Technique |
|---|---|---|
| Complex I inhibition | 24% at 10μM | Oxygenph-2k respirometry |
| Basal ROS reduction | 72% | DCFH-DA fluorescence |
| Mitochondrial membrane potential | -28 mV change | JC-1 flow cytometry |
| NADH oxidation rate increase | 3.2-fold | Spectrophotometric kinetics |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5